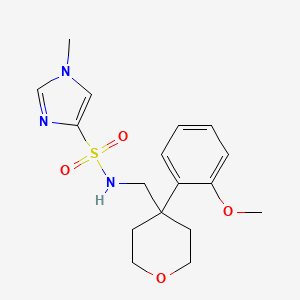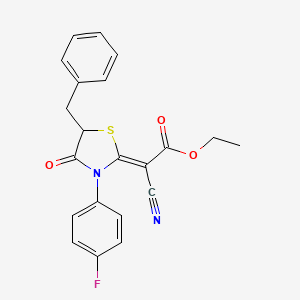![molecular formula C7H9N3 B2713358 3-Azidotricyclo[2.2.1.02,6]heptane CAS No. 2416229-35-9](/img/structure/B2713358.png)
3-Azidotricyclo[2.2.1.02,6]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidotricyclo[22102,6]heptane is a unique organic compound characterized by its tricyclic structure and the presence of an azide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidotricyclo[2.2.1.02,6]heptane typically involves the introduction of an azide group into a tricyclo[2.2.1.02,6]heptane framework. One common method is the reaction of tricyclo[2.2.1.02,6]heptane derivatives with sodium azide under appropriate conditions. For example, the reaction can be carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azidotricyclo[2.2.1.02,6]heptane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or other polar aprotic solvents.
Cycloaddition: Copper(I) iodide as a catalyst in the presence of an alkyne.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted tricyclo[2.2.1.02,6]heptane derivatives can be obtained.
Cycloaddition Products: Triazole derivatives are commonly formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
3-Azidotricyclo[2.2.1.02,6]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 3-Azidotricyclo[2.2.1.02,6]heptane primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: The parent compound without the azide group.
1,3,3-Trimethyltricyclo[2.2.1.02,6]heptane: A derivative with methyl groups instead of the azide group.
Uniqueness
3-Azidotricyclo[2.2.1.02,6]heptane is unique due to the presence of the azide group, which imparts distinct reactivity and potential for forming triazole derivatives. This makes it particularly valuable in click chemistry and other applications where the formation of stable triazole rings is desired .
Eigenschaften
IUPAC Name |
3-azidotricyclo[2.2.1.02,6]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-10-9-7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQGCWZBBHHMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2713275.png)
![2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2713277.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2713278.png)

![2-ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2713284.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713285.png)

![6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2713288.png)



![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2713295.png)
![N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2713296.png)
![3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B2713298.png)
